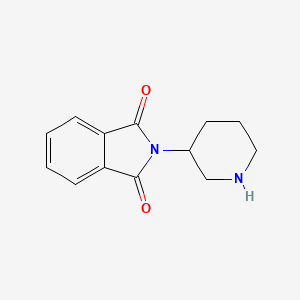

2-(piperidin-3-yl)isoindoline-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-3-ylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAZMSVKCTYEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601584 | |

| Record name | 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62813-09-6 | |

| Record name | 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Piperidin 3 Yl Isoindoline 1,3 Dione and Its Analogs

Established Synthetic Routes to the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione scaffold, commonly known as the phthalimide (B116566) ring system, is a fundamental structural motif in a wide array of biologically active molecules. nih.gov Its synthesis is well-established, with several reliable methods available to chemists.

Condensation Reactions with Amine Precursors

The most prevalent and straightforward method for constructing the isoindoline-1,3-dione core is the condensation reaction between phthalic anhydride (B1165640) or its derivatives and a primary amine. nih.govnih.gov This reaction is typically carried out by heating the two components in a suitable solvent, such as glacial acetic acid, which facilitates the dehydration and subsequent ring closure to form the imide. nih.gov

The general mechanism involves the initial nucleophilic attack of the primary amine on one of the carbonyl carbons of the phthalic anhydride. This is followed by an intramolecular cyclization and dehydration to yield the final isoindoline-1,3-dione product. The reaction conditions can be varied, including the use of different solvents and catalysts to optimize the yield and purity of the product. For instance, the synthesis of various N-substituted isoindoline-1,3-dione derivatives has been successfully achieved by refluxing phthalic anhydride with the corresponding primary amines in glacial acetic acid. nih.gov

| Amine Precursor | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Glycine | Glacial Acetic Acid | Reflux, 8h | 97% | nih.gov |

| Primary Aromatic Amines | Glacial Acetic Acid | Reflux, 2-3h | Moderate to Good | nih.gov |

Nucleophilic Substitution and Ring-Opening Approaches

Beyond direct condensation, the isoindoline-1,3-dione core can also be accessed through nucleophilic substitution and ring-opening reactions. One such approach involves the ring-opening of phthalic anhydride by a nucleophile, followed by a subsequent cyclization step. For example, the reaction of phthalic anhydride with an amino-containing compound can initially form a phthalamic acid intermediate. This intermediate can then be cyclized to the desired isoindoline-1,3-dione by heating, often in the presence of a dehydrating agent.

Incorporation Strategies for the Piperidine (B6355638) Moiety

Once the isoindoline-1,3-dione core is established, the next critical step is the introduction of the piperidine moiety. This can be achieved through various synthetic strategies, including direct coupling of the two pre-formed rings or by constructing the piperidine ring onto the isoindoline-1,3-dione scaffold.

Direct Coupling and Cyclization Pathways

A common method for attaching the piperidine ring is through a direct coupling reaction, which can be viewed as an extension of the Gabriel synthesis of primary amines. In this approach, potassium phthalimide can be N-alkylated with a suitable piperidine derivative bearing a leaving group at the 3-position. However, a more direct and widely used method involves the condensation of phthalic anhydride with 3-aminopiperidine. google.com This reaction directly couples the two heterocyclic systems to form 2-(piperidin-3-yl)isoindoline-1,3-dione. The reaction is typically carried out in a high-boiling solvent like acetic acid to facilitate the removal of water and drive the reaction to completion. google.com

Intramolecular cyclization represents another elegant strategy. For instance, a one-pot synthesis of 3-azidopiperidines has been achieved through the intramolecular cyclization of unsaturated amines, which allows for the nucleophilic installation of an azide (B81097) moiety. nih.gov This azide can then be reduced to an amine, which could potentially be used in a subsequent reaction with phthalic anhydride to form the target molecule. While not a direct cyclization to form the final product in one step, this highlights the use of intramolecular cyclization to construct the piperidine ring with functionality suitable for subsequent coupling.

Mannich Base Condensation for Piperidine-Substituted Isoindoline-1,3-diones

The Mannich reaction provides a powerful tool for the aminomethylation of acidic compounds, including phthalimide. This reaction involves the condensation of a compound with an active hydrogen (phthalimide), an aldehyde (typically formaldehyde), and a secondary amine (such as piperidine or its derivatives). mdpi.com The presence of an acidic proton on the nitrogen of the phthalimide allows for its participation in the Mannich reaction. mdpi.com

A general procedure involves dissolving phthalimide in a suitable solvent like tetrahydrofuran (B95107), followed by the addition of formaldehyde (B43269) and the secondary amine. The mixture is then refluxed to drive the reaction to completion. mdpi.com This methodology has been successfully employed to synthesize N-substituted isoindoline-1,3-dione derivatives containing a piperazine (B1678402) moiety, a close structural analog of piperidine. mdpi.com The reaction proceeds via the formation of an N-hydroxymethylphthalimide intermediate, which then undergoes nucleophilic substitution by the secondary amine.

| Amine | Aldehyde | Solvent | Conditions | Reference |

|---|---|---|---|---|

| N-arylpiperazines | Formaldehyde (33% aqueous solution) | Tetrahydrofuran | Reflux, 10h | mdpi.com |

Stereoselective Synthesis of Enantiomeric Forms (e.g., (R)-2-(piperidin-3-yl)isoindoline-1,3-dione)

The biological activity of this compound and its analogs is often dependent on the stereochemistry at the 3-position of the piperidine ring. Consequently, the development of stereoselective synthetic methods to obtain enantiomerically pure forms, such as (R)-2-(piperidin-3-yl)isoindoline-1,3-dione, is of significant importance.

A primary strategy for the stereoselective synthesis of the (R)-enantiomer involves the use of a chiral starting material, specifically (R)-3-aminopiperidine. The synthesis of this chiral amine has been achieved through various methods, including enzymatic asymmetric amination of 3-piperidone derivatives using a transaminase catalyst. scispace.comgoogle.com This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions. scispace.comgoogle.com Once the enantiomerically pure (R)-3-aminopiperidine is obtained, it can be condensed with phthalic anhydride to yield (R)-2-(piperidin-3-yl)isoindoline-1,3-dione. google.com

Another approach to obtaining the desired enantiomer is through the resolution of a racemic mixture of this compound. This can be accomplished by using a chiral resolving agent, such as D-tartaric acid. google.com The D-tartaric acid selectively forms a diastereomeric salt with the (R)-enantiomer, which can then be separated by crystallization. google.com

Furthermore, the use of chiral auxiliaries provides a powerful method for controlling stereochemistry during the synthesis of the piperidine ring itself. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. researchgate.net Although not a direct synthesis of the final product, the asymmetric synthesis of substituted piperidines has been described using chiral auxiliaries, which can then be elaborated to the desired 3-aminopiperidine precursor. researchgate.net

| Method | Key Step | Description | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Condensation with (R)-3-aminopiperidine | Utilizes an enantiomerically pure starting material to directly form the desired enantiomer. | google.com |

| Chiral Resolution | Diastereomeric salt formation with D-tartaric acid | Separates a racemic mixture by selective crystallization of one diastereomeric salt. | google.com |

| Biocatalysis | Enzymatic asymmetric amination | Uses a transaminase to stereoselectively synthesize the (R)-3-aminopiperidine precursor. | scispace.comgoogle.com |

| Chiral Auxiliary | Asymmetric synthesis of piperidine derivatives | A chiral auxiliary guides the stereoselective formation of the piperidine ring, which is then converted to the final product. | researchgate.netresearchgate.net |

Optimization of Synthetic Reaction Conditions

The efficiency and outcome of the synthesis of isoindoline-1,3-dione derivatives are highly dependent on the careful selection of reaction conditions. Key parameters such as solvent systems, catalysts, temperature, and reaction duration have been systematically studied to maximize yields and minimize byproducts.

Evaluation of Solvent Systems and Catalysis

The choice of solvent and catalyst is a cornerstone of synthetic optimization for isoindoline-1,3-dione analogs. A variety of systems have been explored to facilitate the crucial cyclization and condensation reactions.

In Pd-catalyzed C-H activation strategies to form the isoindoline (B1297411) core, solvents such as m-xylene (B151644) and trifluorotoluene have been identified as optimal. researchgate.net For instance, the use of m-xylene at 110°C was found to be highly effective in a palladium-catalyzed synthesis. researchgate.net Other solvents like iso-propanol, ethanol (B145695), methanol (B129727), and n-butanol have also been successfully employed. nih.gov Research has shown that iso-propanol can be a particularly suitable solvent, providing good yields. nih.gov

Conventional methods often involve refluxing starting materials like phthalic anhydride with an appropriate amine in a high-boiling point solvent. Glacial acetic acid is a common choice, facilitating the reaction at temperatures around 120°C. nih.gov Other solvents such as benzene (B151609), chloroform (B151607), tetrahydrofuran (THF), and acetonitrile (B52724) are also utilized, depending on the specific reactants and coupling agents. nih.govmdpi.commdpi.com For example, the reaction of N-arylbenzenecarboximidamides with phthalic anhydride proceeds effectively in refluxing benzene. mdpi.com Amidation reactions to form precursors are often carried out in chloroform at room temperature using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBT). nih.gov

The catalytic system is equally critical. Palladium catalysts, particularly with N-heterocyclic carbene (NHC) ligands like IBioxMe4, have proven successful in minimizing by-product formation in C-H activation routes. researchgate.net Simple bases such as anhydrous potassium carbonate, potassium ethoxide, and cesium carbonate are widely used to promote the reaction, often in solvents like acetonitrile or THF. mdpi.comjazanu.edu.sa In some syntheses, sodium hydroxide (B78521) in ethanol has been used, requiring longer reaction times at room temperature. researchgate.net For certain multi-component reactions, a nanoporous acid catalyst, SBA-Pr-SO3H, has been used effectively in water. bas.bg

| Solvent | Catalyst/Reagent | Reaction Type | Reference |

|---|---|---|---|

| m-Xylene | Pd(0)/IBioxMe4 | C-H Activation/Cyclization | researchgate.net |

| Glacial Acetic Acid | N/A (thermal) | Condensation | nih.gov |

| Benzene | N/A (thermal) | Condensation | mdpi.com |

| Chloroform | EDCI/HOBT | Amidation | nih.gov |

| Acetonitrile | Potassium Carbonate | N-Alkylation | mdpi.com |

| Ethanol | Sodium Hydroxide | Condensation | researchgate.net |

| Tetrahydrofuran (THF) | Cesium Carbonate | Diazo Transfer | jazanu.edu.sa |

| Water | SBA-Pr-SO3H | Condensation | bas.bg |

| iso-Propanol | N/A (ultrasonic) | Michael Addition/Cyclization | nih.gov |

Temperature and Reaction Time Parameter Studies

Temperature and reaction duration are pivotal parameters that must be fine-tuned to achieve optimal results. Studies have demonstrated that these factors can dramatically influence not only the reaction rate but also the product distribution.

High temperatures are often required for the direct condensation of phthalic anhydride with amines. For example, refluxing in glacial acetic acid at 120°C for 8 hours is a common procedure. nih.gov Similarly, Pd-catalyzed cyclizations can be effectively carried out at 110°C. researchgate.net One specific synthesis required heating at a significantly higher temperature of 200°C for 6 hours to drive the reaction to completion. In contrast, some derivatization reactions and coupling steps are performed at milder conditions. Amidation reactions using EDCI/HOBT are typically stirred at room temperature, although they may require extended reaction times of 15 to 24 hours. nih.gov Another synthesis involving sodium hydroxide in ethanol was conducted at room temperature but necessitated a 48-hour stirring period. researchgate.net

The importance of temperature is highlighted in the synthesis of isoindoline-1,3-dione derivatives from N-arylbenzenecarboximidamides and phthalic anhydride; conducting the reaction in boiling benzene is crucial for the formation of the desired dione (B5365651), as performing the reaction without heating leads to the formation of monoacylation products instead. mdpi.com Ultrasonic-assisted synthesis has been optimized at 50°C for 30 minutes, with lower temperatures resulting in decreased yields due to incomplete conversion. nih.gov

| Temperature (°C) | Reaction Time | Reaction Details | Reference |

|---|---|---|---|

| Room Temperature | 15-24 hours | Amidation with EDCI/HOBT in Chloroform | nih.gov |

| Room Temperature | 48 hours | Condensation with NaOH in Ethanol | researchgate.net |

| 50°C | 30 minutes | Ultrasonic-assisted synthesis in iso-propanol | nih.gov |

| 80°C | Overnight | Quaternization with KI in Acetonitrile | nih.gov |

| 110°C | Not specified | Pd-catalyzed cyclization in m-xylene | researchgate.net |

| 120°C | 8 hours | Condensation in glacial acetic acid | nih.gov |

| Reflux (Benzene) | 4-7 hours | Condensation of phthalic anhydride | mdpi.com |

| Reflux (Acetonitrile) | 5 hours | N-Alkylation with K2CO3 | mdpi.com |

Microwave-Assisted Synthetic Approaches

To address the challenges of long reaction times and harsh conditions associated with conventional heating, microwave-assisted synthesis has emerged as a powerful alternative. This technique often leads to dramatic reductions in reaction time, increased yields, and cleaner reaction profiles. bas.bguobasrah.edu.iq

The synthesis of isoindolinone derivatives has been efficiently achieved through microwave-assisted multi-component reactions. uobasrah.edu.iqresearchgate.net One green chemistry approach utilizes water as a solvent under microwave irradiation, promoting a cascade reaction to construct the isoindolinone framework in good yields. uobasrah.edu.iqresearchgate.net In another example, the condensation of isatin (B1672199) derivatives with 1,3-indandione (B147059) was performed under microwave irradiation (500 W, 95°C) in water, which resulted in very short reaction times and high yields. bas.bg

A direct comparison highlights the benefits of this technology. The synthesis of certain quinoline (B57606) thiosemicarbazones via conventional heating resulted in lower yields compared to the microwave-assisted method, which afforded the desired products in excellent yields within just 3 to 5 minutes. This rapid and efficient approach underscores the significant advantages of microwave irradiation in synthesizing complex heterocyclic structures. bas.bguobasrah.edu.iq

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Microwave | Water, Cetrimonium bromide | Not specified | Good | uobasrah.edu.iq |

| Microwave | 500 W, 95°C, Water, SBA-Pr-SO3H | Short | High | bas.bg |

| Microwave | Ethanol | 3-5 minutes | Excellent | researchgate.net |

| Conventional | (Comparison) | Longer | Lower | researchgate.net |

Post-Synthetic Modification and Derivatization Techniques

Post-synthetic modification of the this compound scaffold is essential for creating libraries of analogs for structure-activity relationship (SAR) studies. These modifications allow for the introduction of diverse functional groups at various positions on the core structure.

A common strategy involves the derivatization of a precursor alcohol. For example, a hydroxyl group can be converted into a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) (Et3N) in a solvent like dichloromethane (B109758) (CH2Cl2). acgpubs.org This reaction is typically performed at 0°C and allowed to warm to room temperature over 24 hours. The resulting mesylate is a versatile intermediate that can readily undergo nucleophilic substitution. acgpubs.org

One such substitution is the introduction of an azide group by reacting the mesylate with sodium azide (NaN3) in a polar aprotic solvent like N,N-dimethylformamide (DMF). acgpubs.org This reaction is generally heated, for instance at 70°C for 24 hours, to afford the azido-derivative, which can be further modified, for example, via reduction to an amine. acgpubs.org

Another key derivatization technique is halogenation. The introduction of halogen atoms, such as bromine or chlorine, onto the phthalimide ring can significantly alter the electronic and lipophilic properties of the molecule, which can influence its biological activity. researchgate.net Studies have shown that tetra-brominated derivatives can be more effective in certain biological assays compared to their tetra-chlorinated counterparts. researchgate.net

| Modification Type | Reagents | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|

| Mesylation | Methanesulfonyl chloride, Et3N | Alkyl mesylate | Create a good leaving group from an alcohol | acgpubs.org |

| Azide Substitution | Sodium Azide (NaN3) | Alkyl azide | Introduce a versatile functional group for further modification | acgpubs.org |

| Halogenation | Brominating or Chlorinating agents | Halogenated isoindoline-1,3-dione | Modulate electronic and lipophilic properties | researchgate.net |

Design and Development of 2 Piperidin 3 Yl Isoindoline 1,3 Dione Derivatives and Analogs

Rational Structural Modification Strategies

The therapeutic potential of 2-(piperidin-3-yl)isoindoline-1,3-dione can be systematically enhanced through targeted structural modifications. rsc.org These strategies focus on altering specific parts of the molecule—the isoindoline (B1297411) ring, the piperidine (B6355638) ring, and the linker connecting them—to improve interaction with biological targets and refine pharmacological profiles. mdpi.com

Substitutions on the Isoindoline Ring System

Modifications to the aromatic ring of the isoindoline-1,3-dione moiety are a key strategy in developing new derivatives. The introduction of various substituents can significantly influence the compound's electronic properties and biological activity.

Pomalidomide (B1683931), for example, is a well-known analog of thalidomide (B1683933) that features an amino group (–NH₂) substitution on the isoindoline-1,3-dione's aromatic ring. mdpi.com This modification is crucial for its specific biological functions. mdpi.com Research has explored a wide array of other potential substituents for this ring system. google.com These include, but are not limited to, halogens (F, Cl, Br), hydroxyl (–OH), cyano (–CN), alkyl, and alkoxy groups. google.com The strategic placement of these functional groups allows for the fine-tuning of the molecule's properties. nih.gov For instance, structure-based design has been used to develop isoindoline-1,3-dione derivatives as B-Raf inhibitors, where substitutions on the phthalimide (B116566) ring are critical for activity. nih.gov

The following table summarizes common substitutions made on the isoindoline ring system and their general purpose.

| Substituent Group | Example Compound Context | Potential Influence |

| Amino (-NH₂) | Pomalidomide | Alters electronic properties, enhances biological activity. mdpi.com |

| Halogen (e.g., -F, -Cl) | General Derivatives | Modifies lipophilicity and binding interactions. google.com |

| Hydroxyl (-OH) | General Derivatives | Introduces hydrogen bonding capabilities. google.com |

| Cyano (-CN) | General Derivatives | Acts as a polar group, can influence receptor binding. google.com |

| Alkoxy (e.g., -OCH₃) | General Derivatives | Can improve metabolic stability and permeability. google.com |

Modifications of the Piperidine Ring and N-Substituents

The piperidine moiety offers multiple sites for modification, including the nitrogen atom (N-substituents) and the carbon atoms of the ring itself. These changes are pivotal in orienting the molecule within a biological target's binding site. mdpi.comencyclopedia.pub

A common approach involves attaching various groups to the piperidine nitrogen. ajchem-a.com For example, derivatives with an N-benzylpiperidinylamine moiety have been synthesized, where further substitutions on the benzyl (B1604629) ring were explored to optimize activity. nih.gov The N-benzyl group is known to provide effective binding to the catalytic site of enzymes like acetylcholinesterase by interacting with specific amino acid residues. encyclopedia.pub

Systematic studies have been conducted on N-substituted piperidine analogs to develop multipotent molecules for complex diseases. ajchem-a.com These N-substituents can range from simple alkyl groups to more complex aromatic and heterocyclic systems. encyclopedia.pubajchem-a.com The choice of substituent is often guided by the desire to combine multiple pharmacological activities into a single molecule. ajchem-a.com

The table below details various modifications to the piperidine ring and its N-substituents.

| Modification Type | Specific Example | Research Finding |

| N-Benzyl Substitution | N-benzylpiperidinylamine derivatives | Substituents on the benzyl ring were tested to enhance inhibitory activity against cholinesterases. nih.gov |

| N-Alkyl Substitution | N-substituted piperidine analogs | Used in the design of multi-targeted drugs with antioxidant and enzyme-inhibiting properties. ajchem-a.com |

| Ring Functionalization | 2- and 2,6-substituted piperidines | Synthesized via palladium-catalyzed reactions to create specific stereoisomers. ajchem-a.com |

| Chiral Optimization | (S or R)-ethyl piperidine-3-carboxylate | The piperidine ring was used as a starting point for chiral optimization in the development of new agents. encyclopedia.pub |

Alterations in Linker Region Length and Functionality

In one series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives, the alkyl chain linker was systematically lengthened from three to eight methylene (B1212753) units. nih.gov This variation in length directly impacted the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with linkers of six and seven methylene groups showing the most promise against AChE. nih.gov

Functionality can also be introduced into the linker. Research has shown that incorporating a carbonyl group to create a linker structure like –(CH₂)n–(C=O)– can significantly affect binding affinity. nih.govmdpi.com In a study comparing derivatives with and without this carbonyl group, the modified linker led to stronger interactions within the binding site of cyclooxygenase (COX) enzymes. mdpi.com Another example involves creating a hydroxyalkyl linker, as seen in 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione, which was designed as a multipotent agent. researchgate.net

The following table highlights different linker modification strategies.

| Linker Modification | Example Structure | Impact on Activity |

| Varying Alkyl Chain Length | 2-(diethylaminoalkyl)-isoindoline-1,3-diones (3 to 8 carbons) | Optimal length found to be 6-7 carbons for AChE inhibition. nih.gov |

| Introducing Carbonyl Group | -(CH₂)n–(C=O)- linker | Enhanced binding affinity for COX-2 by enabling new hydrogen bond interactions. nih.govmdpi.com |

| Adding Hydroxyl Group | -(CH₂)₃-CH(OH)-CH₂- linker | Contributed to a multifunctional profile with inhibitory activity against multiple targets. researchgate.net |

| Replacing Carbon with Nitrogen | Introduction of a nitrogen atom into the linker | Resulted in a compound with high inhibitory potency (IC₅₀ of 1.1 μM). nih.gov |

Hybrid Compound Design and Synthesis

Molecular hybridization involves combining two or more distinct pharmacophoric units into a single molecule. This approach aims to create novel compounds with potentially improved affinity, selectivity, or a multi-targeted mechanism of action compared to the parent molecules. nih.gov

Isoindoline-Piperazine Hybrid Molecules

The piperazine (B1678402) ring is a common structural motif in many commercially available drugs and is often hybridized with other scaffolds to enhance pharmacokinetic properties. nih.gov The combination of the isoindoline-1,3-dione core with a piperazine moiety has yielded derivatives with significant biological activities.

A notable series of such hybrids are the 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. nih.gov In these compounds, the initial structure was modified by adding substituents to the phenyl ring of the benzyl group, leading to potent acetylcholinesterase inhibitors. nih.gov Further studies involved creating N-acetylpiperazine aryl derivatives of isoindoline-1,3-dione, where the two core structures were connected by a linker containing a carbonyl group. nih.govmdpi.com This design strategy has been effective in developing inhibitors for enzymes like cyclooxygenase. mdpi.com The synthesis of these hybrids often involves reacting an N-substituted piperazine with a suitable isoindoline-1,3-dione precursor. mdpi.com

The table below lists examples of isoindoline-piperazine hybrids.

| Hybrid Compound Structure | Linker Type | Target/Application Context | Reference |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | Ethyl | Acetylcholinesterase Inhibition | nih.gov |

| 2-[2-oxo-2-[4-arylphenyl-1-piperazinyl]]ethyl-1H-isoindole-1,3(2H)-dione | Acetyl (-CH₂-C(=O)-) | Cyclooxygenase Inhibition | mdpi.com |

Indole-Isoindoline Hybrid Structures

The indole (B1671886) ring is another privileged scaffold in medicinal chemistry. nih.gov Hybridizing the isoindoline structure with an indole or a related heterocycle like isoquinoline (B145761) can lead to complex, fused-ring systems with unique chemical and biological properties. researchgate.netresearchgate.net

One approach involves the synthesis of indolo[3,2-c]isoquinoline derivatives, which represent a fused hybrid of indole and isoquinoline frameworks. researchgate.net These structures have been investigated for a range of biological activities. researchgate.net The synthesis of such complex molecules can be achieved through multi-step reaction sequences starting from appropriate precursors. researchgate.net Another strategy uses copper-catalyzed tandem reactions to fuse indole and isoindole moieties, creating novel polycyclic N-heterocycles in an atom-economical manner. researchgate.net These hybrid structures are of significant interest in the development of new therapeutic agents. nih.gov

Examples of indole-isoindoline and related hybrid structures are provided in the table below.

| Hybrid System | Synthetic Strategy | Potential Application | Reference |

| Indolo[3,2-c]isoquinolines | Multi-step synthesis from indolo[3,2-c]isoquinoline-6(11H)-carboxylate | Antimicrobial, Anticancer | researchgate.net |

| Ring-fused N-heterocycles | Copper-catalyzed chemo-divergent tandem reaction of N-(ortho-alkynyl)aryl-pyrroles and indoles | Development of novel heterocycles | researchgate.net |

| 5-arylisoindolo[2,1-a]quinolin-11(6aH)-ones | Development from isoindoline precursors | General drug discovery | mdpi.com |

Quinoline-Isoindoline Hybrid Systems

The integration of the quinoline (B57606) ring system with the isoindoline-1,3-dione scaffold has led to the development of novel polycyclic compounds. nih.gov This hybridization strategy aims to combine the distinct biochemical properties of both moieties to create synergistic effects or multi-target agents.

Researchers have successfully synthesized quinoline-isoindoline hybrids through various synthetic routes. One approach involves the coupling of a quinolinyl hydrazide with 2-(4-acetylphenyl)isoindoline-1,3-dione, catalyzed by glacial acetic acid, to form a Schiff base. nih.gov Another strategy focuses on the one-pot condensation of 2-(4-acetylphenyl)isoindoline-1,3-dione with various aryl aldehydes and active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield pyridine (B92270) derivatives fused with the isoindoline structure, which can be considered a related structural class. nih.gov

These hybrid molecules have been investigated for various biological activities. For instance, a series of quinoline- and isoindoline-integrated compounds were evaluated for their potential as antioxidant and antidiabetic agents. nih.gov The studies revealed that certain pyridine derivatives synthesized from an isoindoline-1,3-dione precursor showed noteworthy dual inhibitory activity against α-glycosidase and α-amylase, two key enzymes in carbohydrate metabolism. nih.gov Compound 7d from one such study, a pyridine derivative, demonstrated significant antioxidant and antidiabetic potential. nih.gov

Table 1: Biological Activity of a Representative Quinoline-Isoindoline Hybrid System Derivative

| Compound | Target/Assay | Result Type | Value | Reference |

|---|---|---|---|---|

| Pyridine derivative 7d | α-glycosidase | IC₅₀ | 0.07 mM | nih.gov |

| Pyridine derivative 7d | α-amylase | IC₅₀ | 0.21 mM | nih.gov |

| Pyridine derivative 7d | DPPH radical scavenging | EC₅₀ | 0.65 mM | nih.gov |

| Pyridine derivative 7d | ABTS radical scavenging | EC₅₀ | 0.52 mM | nih.gov |

| Pyridine derivative 7d | Superoxide anion scavenging | EC₅₀ | 0.93 mM | nih.gov |

The design rationale for these hybrids often involves linking the two pharmacophores to interact with multiple binding sites on a biological target or to engage different targets involved in a disease pathway. nih.gov

Pyridinium-Isoindoline-1,3-dione Hybrids

A significant area of research has been the development of hybrids combining the isoindoline-1,3-dione moiety with a pyridinium (B92312) salt. nih.govnih.gov This class of compounds has been particularly explored for its potential as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease research. nih.gov

The design strategy for these hybrids involves connecting an N-benzyl pyridinium moiety, known to interact with the catalytic active site (CAS) of acetylcholinesterase (AChE), to the isoindoline-1,3-dione (phthalimide) scaffold. nih.gov The phthalimide portion is hypothesized to bind to the peripheral anionic site (PAS) of the enzyme, leading to a dual binding interaction that can result in potent inhibition. nih.gov

A series of these hybrids were synthesized and evaluated for their inhibitory activity against AChE. The biological screening indicated that all synthesized compounds displayed potent inhibitory activity, with IC₅₀ values in the low micromolar range. nih.govnih.gov Notably, the inhibitory potency of these hybrids was found to be significantly higher than that of the standard drug rivastigmine (B141) in the reported studies. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the benzyl ring of the pyridinium moiety influence the inhibitory activity. For example, compounds with a 4-fluorobenzyl pyridinium group exhibited the highest inhibitory potency against AChE. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Pyridinium-Isoindoline-1,3-dione Hybrids

| Compound | Substitution | IC₅₀ (µM) vs AChE | Reference |

|---|---|---|---|

| Hybrid Series | General Range | 2.1 - 7.4 | nih.govnih.gov |

| 7a | 4-Fluorobenzyl | 2.1 | nih.gov |

| 7f | 4-Fluorobenzyl | 2.1 | nih.gov |

| Rivastigmine (Standard) | - | 11.07 | nih.gov |

Molecular modeling studies have supported the proposed dual binding mode, indicating that the most potent compounds are capable of interacting with both the catalytic and peripheral active sites of the AChE enzyme. nih.gov

Advanced Design Principles for New Chemical Entities

The development of new chemical entities from the this compound scaffold incorporates several advanced medicinal chemistry principles to optimize biological activity and drug-like properties.

Molecular Hybridization: This is a prominent strategy where two or more pharmacophoric units are combined into a single molecule. researchgate.net The goal is to create hybrids, such as the quinoline-isoindoline and pyridinium-isoindoline systems discussed previously, that may exhibit improved affinity, better efficacy, or a more desirable pharmacological profile than the individual components. researchgate.netnih.govnih.gov This approach can lead to dual-action ligands or compounds that overcome resistance mechanisms. semanticscholar.org

Structure-Based and Multi-Target Design: Leveraging knowledge of the three-dimensional structure of biological targets allows for the rational design of inhibitors. For pyridinium-isoindoline hybrids, the design was based on targeting both the catalytic and peripheral anionic sites of acetylcholinesterase simultaneously. nih.gov This multi-target approach within a single protein or across different proteins is a key principle for addressing complex diseases.

"Escape from Flatland": This principle encourages the design of molecules with greater three-dimensional complexity. mdpi.com While the isoindoline-1,3-dione core is planar, modifications can introduce more saturated, sp³-rich, and stereochemically complex structures. These 3D structures are thought to offer better shape complementarity with protein binding sites, potentially leading to improved potency and selectivity compared to flat, aromatic compounds. mdpi.com

Modulation of Physicochemical Properties: Advanced design also focuses on fine-tuning properties like solubility, which is crucial for bioavailability. For instance, the conversion of N-pyridinyl ureidobenzenesulfonates, another class of related heterocyclic compounds, into hydrochloride salts was shown to significantly improve their aqueous solubility while maintaining biological activity. rsc.org Similar principles can be applied to isoindoline-dione derivatives to enhance their drug-like characteristics.

By employing these advanced principles—molecular hybridization, multi-target design, increasing 3D complexity, and optimizing physicochemical properties—researchers continue to unlock the therapeutic potential of the versatile isoindoline-1,3-dione scaffold.

Preclinical Pharmacological Investigations and Biological Activities of 2 Piperidin 3 Yl Isoindoline 1,3 Dione Derivatives

Cholinesterase Inhibitory Activities

Derivatives of 2-(piperidin-3-yl)isoindoline-1,3-dione have been a subject of interest in the search for potential agents to address neurodegenerative diseases, such as Alzheimer's disease. A key therapeutic strategy in this area is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132). The following subsections detail the in vitro inhibitory activities of these derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

A number of studies have synthesized and evaluated various series of isoindoline-1,3-dione derivatives for their ability to inhibit AChE. One study synthesized a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives and found that all compounds exhibited inhibitory activity against AChE. nih.govmdpi.com The most active derivative in this series had an IC50 value of 0.91µM. mdpi.com Further modifications, such as the introduction of a carbonyl group to the linker between the piperazine (B1678402) group and the phenyl ring, were also explored. mdpi.com

Another series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids also demonstrated potent inhibitory activity against AChE, with IC50 values ranging from 2.1 to 7.4 µM. nih.gov Research on derivatives with a substituted benzyl (B1604629) ring connected directly to the phthalimide (B116566) fragment showed activity against AChE with IC50 values in the range of 10–140 μM. nih.gov

In a different study, a series of 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and assessed for their anti-acetylcholinesterase effect. The most potent compound in this series, featuring a 4-Fluorophenyl moiety, displayed an IC50 of 16.42 ± 1.07 µM. nih.gov While these compounds were found to be potential acetylcholinesterase inhibitors, none showed superior potency compared to the reference drug, donepezil (B133215) (IC50 = 0.41 ± 0.09 µM). nih.gov

Furthermore, a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives, with alkyl chains of varying lengths, exhibited significant to moderate AChE inhibitory activity. The IC50 values for these compounds ranged from 0.9 to 19.5 µM, with the most promising inhibitors being those with six and seven methylene (B1212753) groups. mdpi.com

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound Derivatives

| Compound Series | Most Active Derivative/Modification | AChE IC50 (µM) |

|---|---|---|

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | - | 0.91 |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | - | 2.1 - 7.4 |

| Substituted benzyl ring directly on phthalimide | - | 10 - 140 |

| 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 4-Fluorophenyl moiety | 16.42 ± 1.07 |

| 2-(Diethylaminoalkyl)-isoindoline-1,3-dione | 6 and 7 methylene groups | 0.9 - 19.5 |

| N-benzylpiperidinylamine moiety | - | 0.087 |

In addition to AChE, BuChE is another cholinesterase that plays a role in acetylcholine hydrolysis, particularly in the later stages of Alzheimer's disease. researchgate.net Several isoindoline-1,3-dione derivatives have been evaluated for their BuChE inhibitory activity.

For instance, derivatives with a substituted benzyl ring attached directly to the phthalimide fragment showed activity against BuChE with IC50 values ranging from 11–80 μM. nih.gov A series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives displayed weak activity against BuChE, with the derivative having an eight-methylene group linker being the most promising. mdpi.com

In another study, derivatives of isoindoline-1,3-dione with an N-benzylpiperidinylamine moiety were found to be active against BuChE, with the best IC50 value recorded at 7.76 µM. semanticscholar.org A separate investigation of six new 1-H-isoindole-1,3(2H)-dione derivatives found that the derivative with a diphenylmethyl moiety was the most effective against BuChE, with an IC50 of 21.24 µM. semanticscholar.org

Table 2: In Vitro Butyrylcholinesterase (BuChE) Inhibition by this compound Derivatives

| Compound Series | Most Active Derivative/Modification | BuChE IC50 (µM) |

|---|---|---|

| Substituted benzyl ring directly on phthalimide | - | 11 - 80 |

| 2-(Diethylaminoalkyl)-isoindoline-1,3-dione | 8 methylene groups | Weak activity |

| N-benzylpiperidinylamine moiety | - | 7.76 |

| 1-H-isoindole-1,3(2H)-dione derivatives | Diphenylmethyl moiety | 21.24 |

Some derivatives of this compound have demonstrated the ability to inhibit both AChE and BuChE, which is considered a beneficial characteristic for a potential anti-Alzheimer's agent.

A study of six new 1-H-isoindole-1,3(2H)-dione derivatives reported that some compounds had a balanced activity against both cholinesterases. The most active compounds in this series had an IC50 of 34 nM against AChE and 0.54 μM against BuChE. nih.gov Another study on indole-based thiadiazole derivatives, which can be considered structurally related, also showed dual inhibition. The most potent analog in this series had IC50 values of 0.15 ± 0.050 µM for AChE and 0.20 ± 0.10 µM for BuChE. mdpi.com

Similarly, novel 2-benzoylhydrazine-1-carboxamides, another class of related compounds, showed dual inhibition of both enzymes with IC50 values of 44–100 µM for AChE and starting from 22 µM for BuChE. mdpi.com

Immunomodulatory and Anti-inflammatory Properties (Preclinical Models)

Beyond their effects on cholinesterases, derivatives of this compound have been investigated for their immunomodulatory and anti-inflammatory activities in preclinical settings. These properties are primarily attributed to their ability to modulate the expression of key inflammatory mediators.

Several studies have demonstrated the potential of isoindoline-1,3-dione derivatives to modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

A series of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones, referred to as ZM compounds, were shown to have anti-inflammatory effects. nih.gov In in vivo studies, oral administration of ZM2, ZM3, ZM4, and ZM5 reversed LPS-induced increases in TNF-α in the spleens of mice. nih.gov In vitro, ZM3, ZM4, and ZM5 suppressed TNF-α production in LPS and LPS+PMA stimulated spleen cells. nih.gov These findings suggest that these ZM compounds suppress TNF-α from monocytes/macrophage cells. nih.gov

Research on adiponectin, a hormone with structural similarities in its receptor agonists to parts of the isoindoline-dione structure, and its receptor agonist AdipoRon, demonstrated marked inhibition of LPS- and poly(I:C)-induced release of TNF-α and IL-6 in human lung macrophages. nih.gov

Table 3: Preclinical Modulation of Cytokine Expression by Isoindoline-1,3-dione Derivatives

| Compound Series/Derivative | Model | Cytokine(s) Modulated | Effect |

|---|---|---|---|

| N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones (ZM compounds) | In vivo (mice spleen) | TNF-α | Inhibition |

| N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones (ZM compounds) | In vitro (spleen cells) | TNF-α | Inhibition |

| Javamide-II | In vitro (macrophage-like cells) | IL-6 | Inhibition |

| Javamide-II | In vitro (macrophage-like cells) | TNF-α | No Inhibition |

| Adiponectin/AdipoRon | In vitro (human lung macrophages) | TNF-α, IL-6 | Inhibition |

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The activation of NF-κB is a critical step in the transcriptional regulation of pro-inflammatory cytokines like TNF-α and IL-6. frontiersin.orgmanuscriptscientific.com

When activated by stimuli such as cytokines (e.g., TNF-α) or bacterial products, NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes. frontiersin.org Research on a novel quinoline (B57606) inhibitor of the canonical NF-κB pathway demonstrated that it could inhibit the transcription of known NF-κB target genes. mdpi.com While this study was not on a direct this compound derivative, it highlights a mechanism that may be relevant to the anti-inflammatory actions of such compounds, given that TNF-α is a major inducer of NF-κB. manuscriptscientific.com The inhibition of TNF-α production by isoindoline-1,3-dione derivatives, as detailed in the previous section, suggests a potential upstream regulation of the NF-κB pathway.

Preclinical Antineoplastic Activities (In Vitro and In Vivo Models)

Derivatives of the this compound scaffold have demonstrated significant antineoplastic properties in a variety of preclinical models. Their anticancer effects are attributed to several interconnected mechanisms, including the direct inhibition of cancer cell growth, the induction of programmed cell death, and the disruption of tumor-supporting processes like angiogenesis.

A substantial body of evidence underscores the potent anti-proliferative activity of isoindoline-1,3-dione derivatives against a wide spectrum of cancer cell lines. Studies have shown that these compounds can effectively inhibit the growth and viability of both hematological and solid tumor cells.

For instance, N-substituted isoindoline-1,3-dione derivatives have been investigated for their cytotoxic effects on blood cancer cell lines. One derivative, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, displayed significant inhibitory effects on the viability of Raji (Burkitt's lymphoma) and K562 (chronic myelogenous leukemia) cells, with CC50 values of 0.26 µg/mL and 3.81 µg/mL, respectively. frontiersin.org

Further research into other isoindole derivatives has confirmed their cell-selective and dose-dependent anticancer activity. nih.gov Synthesized compounds were evaluated against HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer) cell lines. nih.gov One derivative containing an azide (B81097) and silyl (B83357) ether (compound 7 in the study) was particularly effective against A549 cells, showing a higher inhibitory activity (IC50 = 19.41 µM) than the standard chemotherapeutic agent 5-Fluorouracil. nih.gov Other derivatives demonstrated selective activity against HeLa and C6 cancer cells. nih.gov In another study, tetra-brominated derivatives showed potent antiproliferative activity against Caco-2 (colorectal adenocarcinoma) and HCT-116 (colon cancer) cell lines. researchgate.net

In vivo studies using the Ehrlich Ascites Carcinoma (EAC) mouse model also support these findings. Treatment with synthesized isoindoline-1,3-dione derivatives led to a reduction in tumor volume, viable cell count, and an increase in the lifespan of the tumor-bearing mice, indicating potent anti-proliferative activity in a living organism. oup.comresearchgate.net

Table 1: Anti-proliferative Activity of Selected Isoindoline-1,3-dione Derivatives This table is interactive. You can sort and filter the data.

| Compound Derivative | Cancer Cell Line | Activity Metric | Reported Value | Source(s) |

|---|---|---|---|---|

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | CC50 | 0.26 µg/mL | frontiersin.org |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic myelogenous leukemia) | CC50 | 3.81 µg/mL | frontiersin.org |

| Azide and silyl ether derivative | A549 (Lung cancer) | IC50 | 19.41 µM | nih.gov |

| Tetra-brominated derivative (compound 3) | Leishmania tropica | IC50 | 0.0478 µmol/mL | researchgate.net |

| Thiazole derivative (5b) | MCF-7 (Breast cancer) | IC50 | 0.2 µM | mums.ac.ir |

| Thiazole derivative (5k) | MDA-MB-468 (Breast cancer) | IC50 | 0.6 µM | mums.ac.ir |

| Thiazole derivative (5g) | PC-12 (Pheochromocytoma) | IC50 | 0.43 µM | mums.ac.ir |

A key mechanism underlying the antineoplastic effects of this compound derivatives is their ability to trigger apoptosis, or programmed cell death, in cancer cells. This process is crucial for eliminating malignant cells without inducing an inflammatory response.

Studies have demonstrated that these compounds can initiate apoptosis through various signaling cascades. For example, treatment of Raji cells with 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione was found to induce both apoptosis and necrosis, as determined by flow cytometry analysis. frontiersin.org

Further investigations into novel piperidone compounds, which share structural similarities, revealed that they induce cell death by activating the intrinsic apoptotic pathway. medchemexpress.com This was evidenced by the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and significant activation of caspase-3/7, which are hallmark indicators of apoptosis. medchemexpress.com Similarly, studies on thiazole-incorporated phthalimide derivatives confirmed that their cytotoxic activity is linked to apoptosis, as shown by DNA fragmentation and caspase-3 activation. mums.ac.ir Reverse transcription-polymerase chain reaction (RT-PCR) analysis of apoptosis markers further indicated that these compounds trigger the intrinsic pathway of apoptosis. mums.ac.ir The ability of these derivatives to arrest the cell cycle and induce apoptosis is a cornerstone of their anticancer potential. researchgate.net

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. jmpas.com The isoindoline-1,3-dione scaffold is famously associated with anti-angiogenic properties, most notably through the activity of thalidomide (B1683933). nih.govhilarispublisher.com Derivatives of this structure have been shown to inhibit angiogenesis, often by downregulating key signaling molecules like Vascular Endothelial Growth Factor (VEGF). nih.gov

Research has focused on developing novel phthalimide derivatives with enhanced anti-angiogenic capabilities and improved safety profiles. In one study, four newly synthesized phthalimide derivatives that lack the chiral carbon responsible for thalidomide's teratogenicity were tested. nih.gov All four compounds demonstrated a significant inhibition of blood vessel sprouting in a 3D microfluidic model at concentrations lower than that of thalidomide. The most potent of these compounds also confirmed its anti-angiogenic activity in an in vivo zebrafish embryo model without causing the severe developmental defects associated with thalidomide. nih.gov These findings highlight that the phthalimide moiety is a crucial pharmacophore for anti-angiogenic activity, and modifications to its structure can lead to more potent and safer drug candidates. hilarispublisher.commdpi.comekb.eg

Some derivatives of isoindoline-1,3-dione have been shown to exert their cytotoxic effects by inducing damage to cellular DNA. This damage can range from single and double-strand breaks to DNA fragmentation, ultimately leading to cell cycle arrest and apoptosis.

The comet assay, a sensitive technique for detecting DNA damage, has been used to evaluate the genotoxic potential of these compounds. nih.gov In one study, phthalimide analogs were found to significantly induce DNA fragmentation. nih.gov This activity can be particularly effective in cancer therapy, as many chemotherapeutic agents work by causing overwhelming DNA damage in rapidly dividing cancer cells. nih.gov Furthermore, the induction of DNA fragmentation is a recognized hallmark of the late stages of apoptosis, linking this activity directly to the programmed cell death pathways initiated by these compounds. mums.ac.irmedchemexpress.com

The this compound scaffold is a cornerstone of one of the most innovative strategies in modern drug discovery: Proteolysis-Targeting Chimeras (PROTACs). oup.com PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell. They consist of two distinct ligands connected by a linker: one binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. frontiersin.orgnih.gov

The this compound moiety, as found in thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931), functions as a highly effective ligand for the Cereblon (CRBN) E3 ubiquitin ligase. wisc.edunih.gov By binding to CRBN, this part of the PROTAC molecule hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system. nih.gov The PROTAC brings the target protein into close proximity with the CRBN E3 ligase complex (CRL4-CRBN), leading to the tagging of the target protein with ubiquitin molecules. ashpublications.org This ubiquitination marks the protein for destruction by the proteasome. oup.com

This technology has revolutionized the concept of "undruggable" targets, as it does not require the inhibition of a protein's enzymatic activity but rather its complete removal. The favorable pharmacological properties and well-understood binding mechanism of thalidomide-like ligands to CRBN have made them the most frequently used E3 ligase recruiters in the development of clinical PROTAC candidates. nih.govwisc.edu Derivatives of the this compound core are continuously being synthesized and optimized to serve as selective and potent CRBN binders for this powerful therapeutic modality. researchgate.netmedchemexpress.com

Antimicrobial and Anti-mycobacterial Potentials (In Vitro)

In addition to their antineoplastic activities, derivatives of isoindoline-1,3-dione have demonstrated promising potential as antimicrobial and anti-mycobacterial agents in in vitro assays. ashpublications.orgmedchemexpress.com

Significant research has been conducted on their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. A series of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines were synthesized and evaluated for their anti-mycobacterial activity. nih.gov One of the most potent compounds, featuring a butyl chain spacer and a piperidine (B6355638) component on the isoindoline (B1297411) ring, exhibited a minimum inhibitory concentration (MIC99) of 6.25 µg/mL against M. tuberculosis. nih.gov Another study on structurally modified isoindoline-1,3-diones identified a derivative with a significant IC50 of 18 µM against the H37Rv strain of M. tuberculosis. nih.gov

The antimicrobial spectrum of these derivatives extends beyond mycobacteria. Various synthesized derivatives have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. ashpublications.org For example, certain isoindoline-1,3-dione derivatives incorporated with a 1,2,4-triazole (B32235) moiety have shown activity against bacterial and fungal pathogens. iyte.edu.tr Similarly, tetra-brominated derivatives have demonstrated antibacterial effects against both Gram-positive and Gram-negative strains, with an efficacy comparable to the antibiotic gentamycin at the same concentration. researchgate.net These findings suggest that the isoindoline-1,3-dione scaffold is a versatile pharmacophore for the development of new antimicrobial agents.

Table 2: In Vitro Antimicrobial and Anti-mycobacterial Activity of Selected Isoindoline-1,3-dione Derivatives This table is interactive. You can sort and filter the data.

| Compound Derivative | Target Organism | Activity Metric | Reported Value | Source(s) |

|---|---|---|---|---|

| Isoindoline-dione-4-aminoquinoline with piperidine | Mycobacterium tuberculosis | MIC99 | 6.25 µg/mL | nih.gov |

| Piperidinol derivative (compound 1) | Mycobacterium smegmatis | MIC | 62.5 µg/mL | wisc.edu |

| Piperidinol derivative (compound 2) | Mycobacterium smegmatis | MIC | 125 µg/mL | wisc.edu |

| Structurally modified isoindoline-1,3-dione (compound 27) | M. tuberculosis H37Rv | IC50 | 18 µM | nih.gov |

| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione | Bacillus subtilis | Activity vs. Ampicillin | 133% | jmpas.com |

Activity against Bacterial Strains

Derivatives of isoindoline-1,3-dione have been investigated for their efficacy against a variety of bacterial pathogens. Studies have shown that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. gsconlinepress.comderpharmachemica.com For instance, certain novel isoindoline-1,3-dione derivatives have been synthesized and tested for their antimicrobial properties, with some showing promising results against strains like Staphylococcus aureus, Bacillus cereus, and Escherichia coli. nih.govresearchgate.net

In one study, a series of novel isoindoline-1-one derivatives that include a piperidine moiety were designed and synthesized. These compounds demonstrated notable antibacterial activity against several phytopathogenic bacteria. Specifically, they were effective against Pseudomonas syringae pv. actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac). nih.gov Certain compounds within this series showed excellent activity against Xanthomonas oryzae pv. oryzae (Xoo), with one derivative, Y8, exhibiting a half-maximal effective concentration (EC50) of 21.3 μg/mL, which was superior to the commercial bactericide thiediazole copper (EC50 = 53.3 μg/mL). nih.gov

The structural characteristics of these derivatives, such as the presence of halogens, have been shown to enhance their antimicrobial effects. proquest.com Research indicates that Gram-positive bacteria may be more susceptible to these compounds than Gram-negative bacteria. proquest.com

| Compound | Bacterial Strain | EC50 (μg/mL) | Reference Compound | Reference EC50 (μg/mL) | Source |

|---|---|---|---|---|---|

| Y8 | Xanthomonas oryzae pv. oryzae (Xoo) | 21.3 | Thiediazole Copper | 53.3 | nih.gov |

Anti-mycobacterial Efficacy (e.g., against Mycobacterium tuberculosis)

The isoindoline-1,3-dione scaffold is a key component in compounds developed for their anti-mycobacterial properties. Several derivatives have been found to be effective against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.net

A notable study involved the synthesis of a series of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines. nih.govrsc.org Within this series, a specific derivative featuring a piperidine ring attached to the isoindoline core and a butyl chain spacer was identified as the most potent. This compound demonstrated a minimum inhibitory concentration (MIC99) of 6.25 μg/mL against Mycobacterium tuberculosis and was found to be non-cytotoxic. nih.govrsc.org The structure-activity relationship analysis revealed that the introduction of a piperidine ring at the C-4/C-5 position of the isoindoline-1,3-dione, along with variations in the alkyl chain length, significantly influenced the anti-TB activity. rsc.org For example, compounds with a piperidine ring and alkyl chains of four or six carbons (n=4, n=6) showed MIC values of 6.25 μg/mL. rsc.org Other studies on different isoindoline-1,3-dione derivatives have reported MIC values against the H37Rv strain of M. tuberculosis in the range of 1.56 to 25 μg/mL. researchgate.net

| Derivative Description | Bacterial Strain | MIC (μg/mL) | Source |

|---|---|---|---|

| Piperidine-substituted isoindoline-1,3-dione-4-aminoquinoline | Mycobacterium tuberculosis | 6.25 | rsc.org |

| Thiadiazole-ciprofloxacin hybrid | Mycobacterium tuberculosis H37Rv | 1.56 - 25 | researchgate.net |

| Piperidine-substituted (n=4 alkyl chain) | M. tuberculosis mc26230 | 6.25 | rsc.org |

Antibiofilm and Antiquorum Sensing Properties

Bacterial biofilms and quorum sensing (QS) systems are significant factors in the development of chronic infections and antibiotic resistance. nih.gov The isoindoline-1,3-dione scaffold has been explored for its potential to disrupt these processes.

Research has shown that certain isoindoline-1,3-dione derivatives can interfere with QS. In one study, derivatives were tested for their antiquorum-sensing activity against Chromobacterium violacium, a common model organism for QS research. nih.gov Compound 5 in this study displayed strong antiquorum-sensing properties. nih.gov Furthermore, investigations into isoindolin-1-one (B1195906) derivatives containing a piperidine fragment suggest a role in combating biofilms. Proteomic results indicated that the derivative Y8 may act as a multifunctional agent that affects the formation of bacterial biofilms in Xoo, contributing to its antibacterial effect. nih.gov Mechanistic studies using scanning electron microscopy revealed that this compound could induce the collapse of the bacterial cell membrane. nih.gov

Neuroprotective Potential (In Vitro Models)

The aggregation of β-amyloid (Aβ) protein is a key pathological hallmark of Alzheimer's disease. mdpi.com Consequently, inhibiting this aggregation process is a primary therapeutic strategy. sunyempire.edu Derivatives of isoindoline-1,3-dione have been identified as potential inhibitors of Aβ aggregation. nih.gov

A study focused on developing multifunctional, heterodimeric isoindoline-1,3-dione derivatives yielded promising results. nih.gov These compounds were designed to interact with cholinesterases and also to prevent Aβ aggregation. One particular compound, 13b, demonstrated a significant ability to inhibit Aβ aggregation, showing 65.96% inhibition at a concentration of 10 μM. nih.gov This finding highlights the potential of the isoindoline-1,3-dione scaffold in designing multi-target ligands for neurodegenerative disorders. nih.gov

| Compound | Concentration (μM) | Inhibition of Aβ Aggregation (%) | Source |

|---|---|---|---|

| 13b | 10 | 65.96 | nih.gov |

Oxidative stress is a major contributor to neuronal cell death in various neurodegenerative diseases. nih.gov Hydrogen peroxide (H2O2) is commonly used in in vitro models to induce oxidative stress and apoptosis in neuronal cell lines like PC12 and SH-SY5Y. nih.govrawdatalibrary.net

Several studies have demonstrated the neuroprotective effects of isoindoline-1,3-dione derivatives against oxidative stress. A series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids were synthesized, and the most potent compounds were found to protect PC12 neurons from H2O2-induced cell death. nih.gov In another study, newly synthesized isoindoline-dione derivatives were tested on the human SH-SY5Y neuroblastoma cell line under H2O2-induced oxidative stress. nih.govresearchgate.net Three of these derivatives were found to increase cell viability by protecting against oxidative damage. They achieved this by reducing intracellular reactive oxygen species (ROS) and protein carbonyl content, and by upregulating the expression of the transcription factor NRF2 and its associated antioxidant enzymes, such as NQO-1 and GSTK1. nih.govresearchgate.net These findings suggest that isoindoline derivatives can exert neuroprotective effects through various mechanisms related to the attenuation of oxidative stress. nih.gov

Investigation of Other Biological Activities (e.g., Anticonvulsant, Antinociceptive for Related Scaffolds)

The therapeutic potential of the isoindoline-1,3-dione scaffold extends beyond antimicrobial and neuroprotective activities. Derivatives of this structure have been investigated for other central nervous system effects, including anticonvulsant and antinociceptive (analgesic) properties. gsconlinepress.comresearchgate.net

Several studies have highlighted the anticonvulsant potential of N-substituted isoindoline-1,3-dione derivatives. researchgate.netbrieflands.com In a mouse model using pentylenetetrazol (PTZ) to induce seizures, most of the tested analogs showed an ability to protect against seizures. researchgate.netbrieflands.com One compound, in particular, was found to be more potent than the reference drug phenytoin (B1677684) in preventing clonic seizures. brieflands.com More recent research continues to identify isoindoline-1,3-dione derivatives as promising prototypes for the development of new anticonvulsant drugs. nih.govbenthamscience.com

In addition to anticonvulsant effects, related scaffolds have shown antinociceptive activity. A study on new derivatives of isoindoline-1,3-dione found that one compound exhibited high analgesic activity in laboratory mice, surpassing that of the reference drug metamizole (B1201355) sodium. mdpi.com Similarly, derivatives of pyrrolidine-2,5-dione, a structurally related scaffold, have been identified as potent agents against both seizures and nociception in animal models of tonic and neuropathic pain. mdpi.com

Mechanistic Elucidation of Biological Actions

Enzyme Binding and Inhibition Kinetics

The isoindoline-1,3-dione scaffold is a versatile pharmacophore that has been incorporated into various enzyme inhibitors. Derivatives of this structure have been shown to inhibit a range of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and cyclooxygenase (COX). For instance, certain 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have demonstrated potent AChE inhibitory activity. nih.gov Similarly, other analogs have been investigated as inhibitors of both AChE and BuChE. nih.gov

While specific kinetic studies, such as the determination of non-competitive inhibition for 2-(piperidin-3-yl)isoindoline-1,3-dione itself are not extensively documented in publicly available literature, the broader class of isoindoline-1,3-dione derivatives has been a subject of such investigations. The nature of inhibition, whether competitive, non-competitive, or mixed, is highly dependent on the specific substitutions made to the parent scaffold and the target enzyme.

Molecular Target Identification and Interaction Profiling

The primary molecular target for the immunomodulatory and anti-cancer effects of thalidomide (B1683933) and its analogs is the protein Cereblon (CRBN). nih.govmdpi.com CRBN functions as a substrate receptor within the Cullin-4 ring E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of IMiDs to CRBN alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. nih.gov

Molecular docking studies of various isoindoline-1,3-dione derivatives have elucidated key interactions within the active sites of their target enzymes. For example, in the case of AChE, the isoindoline-1,3-dione moiety can interact with the peripheral anionic site of the enzyme. nih.gov Hydrogen bonding is a critical component of these interactions. For instance, in the active site of cyclooxygenase-2 (COX-2), the carbonyl groups of the isoindoline-1,3-dione linker can form hydrogen bonds with amino acid residues such as Arginine (Arg) and Tyrosine (Tyr).

While direct binding studies of this compound with the p65 subunit of NF-κB are not prominently reported, the modulation of the NF-κB pathway by related compounds has been observed. The NF-κB signaling cascade is a critical regulator of inflammatory responses. Piperine, a natural product containing a piperidine (B6355638) ring, has been shown to inhibit NF-κB activation. nih.gov This suggests that the piperidine moiety present in this compound could potentially contribute to interactions with components of the NF-κB pathway. However, the primary mechanism of action for thalidomide analogs is generally attributed to their interaction with CRBN, which in turn can affect downstream signaling pathways, including NF-κB.

The binding of IMiDs to CRBN triggers a cascade of events that modulate various cellular signaling pathways. The altered CRL4^CRBN^ complex targets specific transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), for degradation. nih.gov These factors are crucial for the development and function of B-cells. Their degradation leads to the inhibition of myeloma cell proliferation and a modulation of cytokine production. For example, the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) is inhibited, while the production of anti-inflammatory cytokines like interleukin-10 (IL-10) is stimulated.

Cellular and Subcellular Effects

The modulation of cellular signaling pathways by this compound analogs results in significant cellular and subcellular effects, including cell cycle arrest and the activation of apoptosis.

Research on derivatives of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione, which are structurally related to thalidomide, has shown that these compounds can induce cell cycle arrest at the G0/G1 phase in multiple myeloma cell lines. nih.gov This arrest prevents the cells from progressing through the cell cycle and proliferating.

Furthermore, these compounds have been demonstrated to induce apoptosis, or programmed cell death. The degradation of key survival proteins and the modulation of apoptotic signaling cascades contribute to the elimination of cancerous cells. Studies on various isoindoline-1,3-dione derivatives have confirmed their ability to induce apoptosis in cancer cells. researchgate.net

Table of Investigated Isoindoline-1,3-dione Derivatives and their Biological Activities

| Compound/Derivative Class | Biological Activity | Reference |

|---|---|---|

| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives | Acetylcholinesterase (AChE) Inhibition | nih.gov |

| 2-(Alkyl)-isoindoline-1,3-dione Derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition | nih.gov |

| Thalidomide Analogs (e.g., Lenalidomide (B1683929), Pomalidomide) | Cereblon (CRBN) Binding, Immunomodulation, Anti-cancer | nih.govmdpi.com |

| Isoindoline-1,3-dione-N-benzyl Pyridinium (B92312) Hybrids | Acetylcholinesterase (AChE) Inhibition, Neuroprotection | nih.gov |

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Analgesic Activity | mdpi.com |

| 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione Derivatives | Cell Cycle Arrest (G0/G1), Apoptosis Induction | nih.gov |

| Various Isoindoline-1,3-(2H) dione (B5365651) Derivatives | Antimicrobial, Antileishmanial, Anticancer Activities | researchgate.net |

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity Profiles

The isoindoline-1,3-dione moiety, also known as the phthalimide (B116566) ring, is a crucial pharmacophore whose biological activity can be significantly modulated by substitutions on its aromatic ring. researchgate.netwjbphs.com Research has demonstrated that adding specific functional groups can enhance or alter the compound's therapeutic profile.

One of the most notable examples is the introduction of an amino group. Pomalidomide (B1683931), which features an amino group at the 4-position of the isoindoline (B1297411) ring, is a potent analog of thalidomide (B1683933). mdpi.commdpi.com This single modification results in enhanced anti-myeloma, immunomodulatory, and anti-angiogenic properties. mdpi.com

Halogenation of the isoindoline-1,3-dione ring has also been shown to be a viable strategy for increasing biological activity. Studies on various derivatives have found that halogenation can boost antimicrobial, antileishmanial, and anticancer activities. researchgate.net Specifically, tetra-brominated derivatives were reported to be more effective than their tetra-chlorinated counterparts, suggesting that the nature and size of the halogen atom play a role in the activity profile. researchgate.net

| Substituent | Position on Isoindoline Ring | Example Compound | Observed Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Amino (-NH₂) | 4-position | Pomalidomide | Enhanced antitumor, immunomodulatory, and anti-angiogenic properties. | mdpi.commdpi.com |

| Halogen (-Br, -Cl) | Multiple (e.g., tetra-substituted) | Halogenated isoindoline-1,3-dione derivatives | Increased antimicrobial, antileishmanial, and anticancer activities. Bromo-derivatives were more potent than chloro-derivatives. | researchgate.net |

The piperidine-2,6-dione ring, commonly known as the glutarimide (B196013) ring, is indispensable for the biological activity of thalidomide and its derivatives. wjbphs.com This heterocyclic system, particularly its two carbonyl (dioxo) groups, is fundamentally involved in the molecule's mechanism of action. The glutarimide ring is associated with the immunomodulatory effects that make these compounds therapeutically useful. wjbphs.com

The primary molecular target of thalidomide, a protein called cereblon (CRBN), directly binds to the glutarimide ring. acs.orgnih.gov This interaction is a critical step that initiates the subsequent downstream effects, including the modulation of an E3 ubiquitin ligase complex. nih.gov The integrity of the glutarimide ring and its dioxo functionality is therefore essential for this binding event. Modifications that alter this ring system can dramatically reduce or abolish the compound's activity.

Effect of Stereochemistry on Pharmacological Potency and Selectivity

Stereochemistry plays a defining role in the pharmacology of 2-(piperidin-3-yl)isoindoline-1,3-dione. The compound possesses a chiral center at the 3-position of the piperidine (B6355638) ring, leading to the existence of two non-superimposable mirror-image forms, or enantiomers: (R)-thalidomide and (S)-thalidomide. wjbphs.comacs.org

Crucially, these enantiomers exhibit distinct biological profiles. The (R)-enantiomer is primarily responsible for the desired sedative effects, whereas the (S)-enantiomer is associated with the devastating teratogenic effects that led to the thalidomide tragedy. acs.org A significant challenge in harnessing the therapeutic potential of the (R)-enantiomer is that the two forms readily interconvert under physiological conditions. acs.org This in vivo racemization means that administering a pure single enantiomer is not a viable strategy to separate the therapeutic effects from the toxic ones, as the harmful (S)-form is inevitably generated in the body. acs.org

Structural biology studies have confirmed that both the (S)- and (R)-enantiomers are capable of binding to cereblon (CRBN), the primary target protein. nih.gov Researchers have explored methods to stabilize the enantiomers, such as substituting the hydrogen atom at the chiral center with deuterium, to slow down the rate of interconversion. nih.gov

Influence of Linker Length, Flexibility, and Chemical Nature

While the core this compound structure is a pharmacophore in its own right, it is also frequently used as a building block in more complex molecules, such as hybrid compounds and Proteolysis Targeting Chimeras (PROTACs). In these contexts, the isoindoline-dione moiety is connected to another chemical entity via a linker, and the characteristics of this linker are paramount to the final molecule's activity.

Studies have shown that linker length directly impacts biological efficacy. For instance, in a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives designed as cholinesterase inhibitors, the optimal length of the alkyl chain linker was found to be six or seven methylene (B1212753) units for inhibiting acetylcholinesterase (AChE). nih.gov

The chemical nature of the linker is also critical. The introduction of a carbonyl group into a linker between an isoindoline-1,3-dione and an arylpiperazine moiety was found to enhance the inhibition of cyclooxygenase (COX) enzymes compared to a simple alkyl linker. nih.gov In the field of PROTACs, where the isoindoline-dione serves to recruit an E3 ligase, the linker's length, rigidity, and attachment points are meticulously optimized to ensure the correct orientation and proximity between the ligase and the target protein for efficient degradation. precisepeg.com

| Linker Modification | Compound Class | Biological Target | Observed Effect | Reference |

|---|---|---|---|---|

| Varying alkyl chain length (3-8 carbons) | 2-(diethylaminoalkyl)-isoindoline-1,3-diones | Cholinesterases (AChE/BuChE) | Optimal activity achieved with 6-7 methylene groups for AChE inhibition. | nih.gov |

| Introduction of a carbonyl group | Isoindoline-dione-arylpiperazine hybrids | Cyclooxygenases (COX-1/COX-2) | Increased inhibitory activity compared to a simple alkyl linker. | nih.gov |

| Length, shape, and attachment points | PROTACs | Target Protein Degradation (via CRBN) | Precise optimization is critical for inducing effective protein degradation. | precisepeg.com |

Derivation of Design Principles from Hybrid Structures

Hybrid molecules that incorporate the this compound scaffold are designed based on the principle of combining distinct pharmacophores to achieve a desired biological outcome, such as multi-target activity or enhanced selectivity.